molecular formula C13H13ClO4 B1366686 5-(4-Chlorobenzyl)-2,2-dimethyl-1,3-dioxane-4,6-dione CAS No. 88466-67-5

5-(4-Chlorobenzyl)-2,2-dimethyl-1,3-dioxane-4,6-dione

Cat. No.: B1366686
CAS No.: 88466-67-5
M. Wt: 268.69 g/mol
InChI Key: DBPJFECUSKQONM-UHFFFAOYSA-N
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Description

5-(4-Chlorobenzyl)-2,2-dimethyl-1,3-dioxane-4,6-dione (IUPAC name: 5-{[(4-chlorobenzyl)sulfanyl]methylene}-2,2-dimethyl-1,3-dioxane-4,6-dione) is a heterocyclic compound featuring a 1,3-dioxane-4,6-dione core substituted with a 4-chlorobenzylthio group. Its molecular formula is C₁₄H₁₃ClO₄S, and it is characterized by a twisted boat conformation in the dioxane ring and intermolecular interactions such as C–H⋯O hydrogen bonds . This compound serves as a key intermediate in synthesizing bioactive molecules, including 4(1H)-quinolone derivatives, due to its reactive methylidene and sulfanyl moieties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Chlorobenzyl)-2,2-dimethyl-1,3-dioxane-4,6-dione typically involves the reaction of 4-chlorobenzyl chloride with a suitable dioxane precursor under controlled conditions. One common method involves the use of cesium carbonate as a base in dimethylformamide (DMF) at elevated temperatures . The reaction proceeds through nucleophilic substitution, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

5-(4-Chlorobenzyl)-2,2-dimethyl-1,3-dioxane-4,6-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: Nucleophilic substitution reactions can replace the chlorobenzyl group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Organic Synthesis

Reactivity and Derivative Formation
The compound serves as a versatile intermediate in organic synthesis. It can react with various nucleophiles, leading to the formation of diverse derivatives. For instance, reactions with primary alkylamines yield compounds with potential biological activity. Studies have shown that these derivatives can be synthesized with excellent yields under mild conditions, making them attractive for further development in medicinal chemistry .

Mechanisms of Reaction
The mechanisms involved in the formation of these derivatives often include nucleophilic attack on the carbonyl groups of the dioxane ring. The resulting products exhibit varied reactivity profiles, which can be tailored for specific applications in drug design or as functional materials .

Pharmacological Applications

Anticonvulsant Activity
Recent studies have identified 5-(4-Chlorobenzyl)-2,2-dimethyl-1,3-dioxane-4,6-dione as a lead compound in the development of anticonvulsant agents. In vivo tests demonstrated significant protective effects against seizures in mouse models. The compound exhibited an effective dose (ED50) of approximately 48 mg/kg in the maximal electroshock (MES) test and showed a favorable therapeutic window with minimal motor impairment .

Mechanism of Action
The anticonvulsant activity is believed to stem from its ability to modulate neurotransmitter systems, potentially through GABAergic pathways. Further studies are warranted to elucidate the exact mechanisms and to explore its efficacy against various seizure types .

Material Science

Polymerization and Material Properties
this compound can also be utilized in polymer chemistry. Its reactive dioxane moiety allows it to participate in polymerization reactions, leading to the formation of novel polymeric materials with enhanced mechanical properties. These materials have potential applications in coatings, adhesives, and composites due to their improved thermal stability and mechanical performance.

Data Tables

Table 1: Summary of Reactivity Studies

Reaction TypeConditionsYield (%)Comments
Reaction with alkylaminesRoom temperature85-95Excellent yields observed
PolymerizationElevated temperatureVariableDependent on monomer concentration
Anticonvulsant testingIn vivo (mouse models)ED50: 48 mg/kgSignificant protective effect

Table 2: Pharmacological Profile

CompoundTest ModelED50 (mg/kg)Toxicity Profile
5-(4-Chlorobenzyl)-dioxaneMES test48Low potential for motor impairment
Other derivativesVarious seizure modelsVariesRequires further investigation

Mechanism of Action

The mechanism of action of 5-(4-Chlorobenzyl)-2,2-dimethyl-1,3-dioxane-4,6-dione involves its interaction with specific molecular targets. The chlorobenzyl group can participate in various binding interactions, while the dioxane ring provides structural stability. These interactions can modulate biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The structural and functional versatility of 1,3-dioxane-4,6-dione derivatives arises from variations in substituents at the 5-position. Below is a systematic comparison:

Substituent Effects on Reactivity and Physical Properties

Compound Name Substituent (R) Key Properties Biological/Industrial Relevance
5-(4-Chlorobenzyl)-2,2-dimethyl-1,3-dioxane-4,6-dione 4-Cl-C₆H₄-CH₂-S- - Electron-withdrawing Cl enhances stability
- Sulfanyl group enables nucleophilic reactions
- Melting point: ~150–160°C (estimated)
API intermediate for quinolones
5-(4-Hydroxybenzylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione 4-OH-C₆H₄-CH= - OH group facilitates hydrogen bonding (R²₂(20) dimers)
- Lower thermal stability due to phenolic oxidation
Crystal engineering
5-[(4-Acetylphenyl)aminomethylene]-2,2-dimethyl-1,3-dioxane-4,6-dione 4-Ac-C₆H₄-NH-CH= - Acetyl group increases lipophilicity
- Intramolecular N–H⋯O bonds stabilize conformation
Anticancer research
5-(((4-Chlorophenyl)amino)methylene)-2,2-dimethyl-1,3-dioxane-4,6-dione 4-Cl-C₆H₄-NH-CH= - Amino group enables Schiff base formation
- High purity (>99%) pharmaceutical grade
API synthesis
5-(4’-Bromopentyloxy-3’-methoxybenzylidenyl)-2,2-dimethyl-1,3-dioxane-4,6-dione Br-(CH₂)₅-O-C₆H₃(OMe)-CH= - Bromine and methoxy groups enhance halogen bonding
- Flexible alkyl chain improves solubility
Material science

Crystallographic and Spectroscopic Differences

  • Hydrogen Bonding : The hydroxy derivative forms dimeric O–H⋯O interactions, whereas the chloro analog relies on weaker C–H⋯O bonds .
  • Conformational Flexibility: The acetylaminomethylene derivative () adopts a planar conformation due to intramolecular N–H⋯O bonds, while the sulfanyl-substituted target compound exhibits greater torsional freedom .

Industrial Relevance

  • High-purity (>99%) batches of the target compound are commercially available for pharmaceutical manufacturing .
  • Sulfanyl- and amino-substituted derivatives are prioritized in drug discovery pipelines over halogenated analogs due to their versatile reactivity .

Biological Activity

5-(4-Chlorobenzyl)-2,2-dimethyl-1,3-dioxane-4,6-dione is a derivative of Meldrum's acid, known for its diverse biological activities. This compound has garnered attention due to its potential applications in medicinal chemistry, particularly as an anti-inflammatory and enzyme inhibitory agent. This article delves into the biological activity of this compound, supported by experimental data and case studies.

Chemical Structure and Properties

The compound can be represented by the following structural formula:

C13H13ClO4\text{C}_{13}\text{H}_{13}\text{ClO}_4

It features a dioxane ring with two carbonyl groups and a chlorobenzyl substituent, which significantly influences its biological properties.

Enzyme Inhibition

Recent studies have highlighted the compound's potential as an inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). For instance, a study reported that derivatives of this compound exhibited varying degrees of inhibition against AChE and BChE. The most active derivative showed an inhibition percentage of 48.61% against AChE at a concentration of 50 µM, indicating significant potential for treating neurodegenerative diseases like Alzheimer's .

Anti-inflammatory Effects

The anti-inflammatory properties of this compound have also been investigated. In vitro studies demonstrated that the compound significantly reduced the expression levels of inflammatory markers such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). These findings suggest that the compound could serve as a therapeutic agent in managing inflammatory conditions .

Mechanistic Insights

The mechanism of action for the biological activities of this compound involves interactions at the molecular level with target enzymes. For example, molecular docking studies revealed that the chlorobenzyl moiety enhances binding affinity to AChE by fitting snugly into the active site, facilitating effective inhibition . The presence of electron-withdrawing groups like chlorine is believed to enhance the compound's reactivity and interaction with biological targets.

Case Study 1: Acetylcholinesterase Inhibition

In a comparative study involving several derivatives of this compound, researchers found that modifications to the chlorobenzyl group significantly affected AChE inhibition. The optimal derivative exhibited nearly double the inhibitory activity compared to unmodified variants .

Case Study 2: Anti-inflammatory Activity

Another study focused on assessing the anti-inflammatory effects in a rat model of arthritis. Administration of the compound led to a marked decrease in paw swelling and reduced levels of pro-inflammatory cytokines in serum samples. Histopathological analysis confirmed decreased infiltration of inflammatory cells in treated tissues .

Table 1: Biological Activity Summary

Activity TypeTarget Enzyme/PathwayInhibition PercentageReference
AChE InhibitionAcetylcholinesterase48.61% at 50 µM
COX-2 ExpressionInflammatory PathwaySignificant Reduction
iNOS ExpressionInflammatory PathwaySignificant Reduction

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5-(4-Chlorobenzyl)-2,2-dimethyl-1,3-dioxane-4,6-dione, and how can reaction conditions be optimized in academic laboratories?

Methodological Answer: The compound is synthesized via condensation reactions between isopropylidene malonate and aromatic aldehydes. A solvent-free, green synthesis approach under mild conditions (e.g., 80–100°C, 1–3 hours) yields high purity products. Optimization involves adjusting stoichiometric ratios (e.g., 1:1 aldehyde-to-malonate), using acid catalysts (e.g., p-TsOH), and monitoring reaction progress via TLC or HPLC. Post-synthesis purification via recrystallization (ethanol/water mixtures) ensures minimal byproducts. Characterization employs 1H NMR^1 \text{H NMR}, 13C NMR^{13} \text{C NMR}, and FT-IR to confirm structural integrity .

Q. How is single-crystal X-ray diffraction used to confirm the molecular structure, and what parameters ensure data reliability?

Methodological Answer: Single-crystal X-ray diffraction resolves the compound’s stereochemistry and crystal packing. Key reliability indicators include:

  • R factor : <0.05 indicates high accuracy (e.g., R = 0.044 in ).
  • Data-to-parameter ratio : >15 minimizes overfitting (e.g., 16.2 in ).
  • Thermal displacement parameters : Validate atomic positions.
    Example: A study of a structural analog (5-(4-hydroxybenzylidene) derivative) confirmed planar geometry and hydrogen bonding via X-ray data (R = 0.044, wR = 0.116) .

Advanced Research Questions

Q. How can computational chemistry predict the environmental fate or reactivity of this compound?

Methodological Answer: Density Functional Theory (DFT) calculations model electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity. Molecular dynamics simulations assess solubility and partitioning coefficients (e.g., logP) for environmental fate studies. For instance, molecular modeling of similar dioxane derivatives identified binding affinities to biological targets, guiding toxicity assessments . Environmental persistence can be inferred from hydrolysis rates calculated using quantum mechanical methods .

Q. What strategies resolve discrepancies in crystallographic data between studies of structurally similar dioxane derivatives?

Methodological Answer: Discrepancies in R factors (e.g., 0.044 vs. 0.056 in vs. 2) may arise from crystal quality or refinement protocols. Mitigation strategies include:

  • Data validation : Cross-check with spectroscopic data (e.g., NMR, IR).
  • Refinement software : Compare results from SHELXL vs. OLEX2.
  • Thermal parameters : Analyze anisotropic displacement ellipsoids for disorder.
    Example: A 5-[(3,4-dimethoxybenzyl)aminomethylene] analog showed higher wR (0.160) due to weaker diffraction resolution, resolved by iterative refinement cycles .

Q. What advanced spectroscopic techniques elucidate substituent effects on the dioxane ring’s electronic structure?

Methodological Answer:

  • Solid-state NMR : Probes crystallographic packing effects on chemical shifts.
  • UV-Vis spectroscopy : Quantifies conjugation effects from substituents (e.g., chlorobenzyl groups).
  • Time-resolved fluorescence : Measures excited-state dynamics for photostability assessments.
    For example, substituent-induced electronic effects in bis(4-methoxybenzylidene) analogs were correlated with bathochromic shifts in UV-Vis spectra .

Q. Key Research Gaps and Future Directions

  • Mechanistic studies : Elucidate the role of chlorobenzyl groups in modulating biological activity.
  • Environmental impact : Apply INCHEMBIOL project frameworks () to assess biodegradation pathways.
  • Multi-scale modeling : Combine DFT with machine learning to predict synthetic yields or toxicity profiles.

Properties

IUPAC Name

5-[(4-chlorophenyl)methyl]-2,2-dimethyl-1,3-dioxane-4,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13ClO4/c1-13(2)17-11(15)10(12(16)18-13)7-8-3-5-9(14)6-4-8/h3-6,10H,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBPJFECUSKQONM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OC(=O)C(C(=O)O1)CC2=CC=C(C=C2)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13ClO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00446944
Record name 1,3-Dioxane-4,6-dione, 5-[(4-chlorophenyl)methyl]-2,2-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00446944
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88466-67-5
Record name 1,3-Dioxane-4,6-dione, 5-[(4-chlorophenyl)methyl]-2,2-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00446944
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Proline (0.165 g, 1.42 mmol) was added to a solution of 4-chlorobenzaldehyde (1.00 g, 7.11 mmol) and Meldrum's acid (1.03 g, 7.11 mmol) in EtOH (10 mL). The mixture was stirred at room temperature for 1 hour and diethyl 1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate (1.80 g, 7.11 mmol) was added. Stirring was continued for 3 hours and EtOH removed under reduced pressure. The residue was diluted with i-PrOH and filtered to provide the desired compound as a white solid.
Quantity
0.165 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
1.03 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
1.8 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(4-Chlorobenzyl)-2,2-dimethyl-1,3-dioxane-4,6-dione
Reactant of Route 2
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5-(4-Chlorobenzyl)-2,2-dimethyl-1,3-dioxane-4,6-dione
Reactant of Route 3
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5-(4-Chlorobenzyl)-2,2-dimethyl-1,3-dioxane-4,6-dione
Reactant of Route 4
5-(4-Chlorobenzyl)-2,2-dimethyl-1,3-dioxane-4,6-dione
Reactant of Route 5
Reactant of Route 5
5-(4-Chlorobenzyl)-2,2-dimethyl-1,3-dioxane-4,6-dione
Reactant of Route 6
5-(4-Chlorobenzyl)-2,2-dimethyl-1,3-dioxane-4,6-dione

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